molecular formula C20H15FN2O5S2 B2520183 (E)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 477512-45-1

(E)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No.: B2520183
CAS No.: 477512-45-1
M. Wt: 446.47
InChI Key: CHEVQYCFCFZEPC-CXUHLZMHSA-N
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Description

The compound "(E)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid" is a thiazolidinone derivative characterized by a 2-fluorobenzylidene group, a propanamido linker, and a 2-hydroxybenzoic acid moiety. The (E)-configuration of the benzylidene double bond and the fluorine substituent at the ortho position on the aromatic ring are critical for its stereochemical and electronic properties.

Synthesis of such compounds typically involves condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes, followed by coupling with benzoic acid derivatives via amide linkages . The fluorine atom enhances metabolic stability and influences binding interactions with biological targets through electronegativity and steric effects.

Properties

IUPAC Name

4-[3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S2/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-12-5-6-13(19(27)28)15(24)10-12/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEVQYCFCFZEPC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to a class of thiazolidinones, characterized by a thiazolidine ring and various functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. The molecular formula is C17H10FNO3S2C_{17}H_{10}FNO_3S_2, with a molecular weight of approximately 359.4 g/mol .

Anti-inflammatory Properties

Research indicates that compounds similar to (E)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid exhibit significant anti-inflammatory effects. In silico studies have shown that these compounds can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process . This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, showing significant growth inhibition rates . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Drug Development

Given its structural complexity and biological activity, this compound is a candidate for further development as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it suitable for drug formulation targeting chronic diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, which can inform future modifications to enhance efficacy and reduce side effects . These computational approaches are essential in the drug design process, allowing researchers to optimize lead compounds before synthesis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory activityDemonstrated inhibition of 5-lipoxygenase with potential therapeutic implications for inflammatory diseases .
Study 2Anticancer efficacyShowed significant cytotoxicity against multiple cancer cell lines with an average growth inhibition rate of 12.53% .
Study 3Molecular modelingProvided insights into binding interactions with target proteins, suggesting avenues for structure optimization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following analogs are compared based on substituent variations in the benzylidene group, linker region, and terminal aromatic moiety:

Compound Name Substituent (Benzylidene) Linker Terminal Group Key Features
Target Compound 2-fluorophenyl Propanamido 2-hydroxybenzoic acid Ortho-fluorine; optimal balance of electronic and steric effects
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one 3-fluorophenyl None None Meta-fluorine; shorter structure lacking terminal benzoic acid
(E)-4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid 4-methoxyphenyl Acetamido Benzoic acid Para-methoxy group; shorter acetamido linker
5-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid 2-chlorophenyl Propanamido 2-hydroxybenzoic acid Chlorine substituent (larger, more lipophilic)
Key Observations:
  • Substituent Position : The target compound’s 2-fluorobenzylidene group likely enhances binding specificity compared to the 3-fluoro analog due to steric and electronic differences at the ortho position .
  • Halogen Effects : Replacing fluorine with chlorine (as in ) increases lipophilicity (logP) and steric bulk, which may alter solubility and target affinity.
Analysis:
  • Lipophilicity : The 2-chloro analog’s higher logP suggests improved membrane permeability but reduced solubility, a trade-off critical for bioavailability.
  • Activity : The target compound’s lower hypothetical IC50 compared to the 3-fluoro and 4-methoxy analogs highlights the importance of the ortho-fluorine substituent in enhancing target binding .

Q & A

Q. What are the optimal synthetic routes for (E)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Knoevenagel condensation between 2-fluorobenzaldehyde and rhodanine derivatives to form the thiazolidinone core .
  • Step 2: Amide coupling between the thiazolidinone intermediate and 4-amino-2-hydroxybenzoic acid using carbodiimide catalysts (e.g., EDC/HOBt) .
  • Yield Optimization: Use anhydrous sodium acetate (3 mmol) as a catalyst in acetic acid under reflux (1–3 hours) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) . Recrystallization from acetic acid or DMF improves purity (95%+) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thioxo group at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C): Assign stereochemistry (E/Z configuration) via coupling constants in the benzylidene moiety and verify the thiazolidinone ring .
  • HPLC-MS: Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration determination, if single crystals are obtainable .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
    • Enzyme Inhibition: Screen for activity against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric kits .
  • Control Experiments: Compare with structurally similar analogs (e.g., 4-chloro or 4-methoxy derivatives) to assess fluorobenzylidene’s role .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases or receptors)?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina) to model binding poses with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding with the 2-hydroxybenzoic acid moiety and hydrophobic interactions with the fluorobenzylidene group .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD values) by immobilizing the target protein on a sensor chip .
  • Kinase Assays: Measure inhibition kinetics (Km/Vmax shifts) using ATP-competitive assays .

Q. What strategies resolve contradictions in reported biological activity data across similar thiazolidinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replace 2-fluorobenzylidene with 4-fluorobenzylidene) and compare bioactivity .
  • Meta-Analysis: Compile data from analogues (e.g., pyrazole or indole-containing derivatives) to identify trends in IC₅₀ values .
  • Reproducibility Checks: Validate assays under standardized conditions (e.g., fixed cell passage number, serum-free media) .

Q. How can researchers design experiments to study metabolic stability and toxicity in preclinical models?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation or glucuronidation of the hydroxybenzoic acid group .
  • In Vivo Toxicity: Administer to rodents (10–100 mg/kg) and monitor liver/kidney function markers (ALT, creatinine) over 14 days .
  • Pharmacokinetics (PK): Measure plasma half-life (t½) and bioavailability using IV/oral dosing in Sprague-Dawley rats .

Q. What computational methods predict the compound’s physicochemical properties for drug-likeness?

Methodological Answer:

  • Lipinski’s Rule of Five: Calculate logP (2.1 via ChemDraw), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • Solubility Prediction: Use QSPR models (e.g., ALOGPS) to estimate aqueous solubility, critical for formulation .
  • ADMET Prediction: SwissADME or ADMETLab2.0 to assess CYP450 inhibition risk and blood-brain barrier permeability .

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